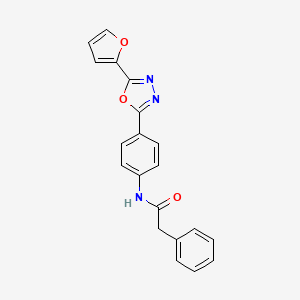![molecular formula C18H15FN2O2S B11510251 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B11510251.png)
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with phenyl and fluorophenoxyethyl groups
Preparation Methods
The synthesis of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol typically involves multiple steps, starting from acyclic starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.
Aromatization: The heterocyclic ring is aromatized in boiling xylene in the presence of sulfur.
Substitution reactions:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antitrypanosomal and antiplasmodial activities.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol can be compared with other similar compounds, such as:
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-4,6-pyrimidinediamine: This compound has a similar structure but with different substitutions on the pyrimidine ring.
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone: This compound has a methyl group instead of a phenyl group on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H15FN2O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-8-4-5-9-16(14)23-10-11-24-18-20-15(12-17(22)21-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,22) |
InChI Key |
AWLVUGSKZBLQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510169.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510174.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11510176.png)

![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11510187.png)
![3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11510204.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510213.png)

![5-Chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid](/img/structure/B11510219.png)


amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11510248.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11510250.png)
![(2Z)-2-[(2E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-5-one](/img/structure/B11510254.png)
